5-Bromo-2,3-difluorobenzoyl chloride
Description
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Properties
IUPAC Name |
5-bromo-2,3-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-3-1-4(7(9)12)6(11)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAFCZHHZAHCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2,3-difluorobenzoyl Chloride: A Strategic Fluorinated Building Block in Drug Discovery
5-Bromo-2,3-difluorobenzoyl chloride IUPAC name
Executive Summary
5-Bromo-2,3-difluorobenzoyl chloride (CAS: 1807172-38-8) is a specialized electrophilic intermediate utilized in the synthesis of advanced pharmaceutical candidates. Its value lies in its unique substitution pattern: the 2,3-difluoro motif confers metabolic stability and modulates lipophilicity, while the 5-bromo substituent provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This compound has gained prominence in the development of Indoleamine 2,3-dioxygenase (IDO) inhibitors and STAT3 inhibitors , where it serves as a critical scaffold for constructing pharmacophores with optimized ADME properties.
Part 1: Chemical Identity & Properties[1][2][3][4][5]
This acid chloride is a moisture-sensitive, electrophilic derivative of benzoic acid. Its reactivity is defined by the highly electrophilic carbonyl carbon, activated by the electron-withdrawing fluorine atoms and the leaving group ability of the chloride.
| Property | Data |
| IUPAC Name | 5-Bromo-2,3-difluorobenzoyl chloride |
| CAS Number | 1807172-38-8 |
| Molecular Formula | C₇H₂BrClF₂O |
| Molecular Weight | 255.44 g/mol |
| Physical State | Liquid or low-melting solid (dependent on purity) |
| Storage | Inert atmosphere (Ar/N₂), 2–8°C, Desiccated |
| Key Functionality | Electrophile (Acyl Chloride), Aryl Halide (Bromide) |
Part 2: Synthetic Pathways (Upstream)
The synthesis of 5-bromo-2,3-difluorobenzoyl chloride is typically a two-step process starting from commercially available 2,3-difluorobenzoic acid . The critical challenge in this pathway is achieving regioselective bromination at the C5 position.
Step 1: Regioselective Bromination
Reaction: Electrophilic Aromatic Substitution (EAS)
Reagents: N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (
-
Mechanism & Causality: The 2,3-difluoro substitution pattern directs incoming electrophiles. The carboxyl group (-COOH) at C1 is a meta-director (deactivating). The fluorine at C2 is an ortho/para-director (activating). Position C5 is meta to the carboxyl group and para to the C2-fluorine, making it the most electronically favorable site for bromination.
-
Expert Insight: While iron-catalyzed bromination (
) is common, using NBS in sulfuric acid often yields cleaner crude products for this specific substrate, minimizing the formation of the 4-bromo isomer or dibromo species [1].
Step 2: Acyl Chloride Formation
Reaction: Nucleophilic Acyl Substitution
Reagents: Oxalyl Chloride (
-
Mechanism: DMF acts as a catalyst by reacting with oxalyl chloride to form the active Vilsmeier-Haack reagent (chloroiminium ion). This species is far more electrophilic than oxalyl chloride alone, facilitating the conversion of the carboxylic acid to the acid chloride under mild conditions.
-
Self-Validating Protocol: The reaction is self-indicating; gas evolution (
, , ) ceases upon completion.
Visualization: Synthesis Workflow
Caption: Two-step synthesis ensuring regiocontrol at C5 followed by mild activation to the acid chloride.
Part 3: Applications & Reactivity (Downstream)
In medicinal chemistry, this building block is a "linchpin" used to connect two distinct molecular domains. The acid chloride functionality is typically engaged first to form a stable amide bond, leaving the aryl bromide intact for subsequent elaboration.
Amide Coupling (IDO Inhibitor Synthesis)
The primary application of this intermediate is in the synthesis of Indoleamine 2,3-dioxygenase (IDO) inhibitors . IDO is an enzyme overexpressed in many tumors that suppresses T-cell activity; inhibiting it restores the immune system's ability to attack cancer cells.
-
Protocol: The acid chloride is reacted with an amine (e.g., a substituted aminopyridine or aniline) in the presence of a non-nucleophilic base like DIPEA or pyridine.
-
Why this fragment? The 2,3-difluoro motif makes the phenyl ring electron-deficient, which can enhance the potency of the inhibitor by strengthening
-stacking interactions or halogen bonding within the enzyme's binding pocket [2].
Cross-Coupling Reactions
Once the amide bond is formed, the C5-bromine atom serves as a handle for palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems.
-
Buchwald-Hartwig Amination: Introduction of secondary amines to modulate solubility.
Visualization: Divergent Reactivity Profile
Caption: Sequential functionalization strategy utilizing orthogonal reactivity of the acyl chloride and aryl bromide.
Part 4: Handling & Safety Protocols
Hazard Classification:
-
Corrosive (Skin/Eye Damage): Reacts with moisture on skin/mucous membranes to form HCl and HF.
-
Lachrymator: Vapors are highly irritating to eyes.
Standard Operating Procedure (SOP):
-
Quenching: Never add water directly to the neat acid chloride. Quench excess reagent by adding the reaction mixture dropwise into a stirred solution of saturated sodium bicarbonate (
) at 0°C. -
Solvent Compatibility: Avoid protic solvents (alcohols, water) or nucleophilic solvents (DMSO) during the acid chloride step. Use anhydrous DCM, THF, or Toluene.
-
Monitoring: Due to its instability on silica gel, conversion is best monitored by quenching a small aliquot with methanol and analyzing the resulting methyl ester via LC-MS or TLC.
References
-
Regioselective Bromination of Difluorobenzoic Acids. ScholarSpace (University of Hawaii). Thesis on Small Molecule STAT3 Inhibitors. Describes the NBS/H2SO4 bromination protocol.
-
IDO Inhibitor Discovery. Google Patents (Bristol-Myers Squibb). Patent US9758492B2.[1] Details the use of 5-bromo-2,3-difluorobenzoic acid derivatives in synthesizing IDO inhibitors.
-
Oxalyl Chloride Mediated Synthesis. Organic Syntheses. General procedure for acid chloride formation using oxalyl chloride and DMF.[2]
-
Fluorine in Medicinal Chemistry. ChemRxiv. Review on the role of fluorinated building blocks in drug design.
Sources
5-Bromo-2,3-difluorobenzoyl chloride molecular weight
An In-Depth Technical Guide to 5-Bromo-2,3-difluorobenzoyl chloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2,3-difluorobenzoyl chloride, a key halogenated building block for researchers and scientists in the field of drug development. The unique substitution pattern of this aromatic acyl chloride, featuring both bromine and difluoro moieties, offers distinct electronic and steric properties that are highly valuable in medicinal chemistry for the synthesis of novel therapeutic agents. This document details the compound's physicochemical properties, provides a validated protocol for its synthesis from the corresponding carboxylic acid, explores its primary applications as a synthetic intermediate, and outlines critical safety and handling procedures. The insights herein are intended to equip professionals with the necessary knowledge to effectively and safely utilize this versatile reagent in their research endeavors.
Physicochemical Properties and Structural Analysis
5-Bromo-2,3-difluorobenzoyl chloride is a specialized chemical intermediate whose utility is derived from its distinct structural features. The acyl chloride group provides a highly reactive site for nucleophilic acyl substitution, enabling the straightforward formation of esters, amides, and other derivatives. The fluorine atoms at the 2 and 3 positions significantly influence the molecule's electronic properties through strong inductive electron withdrawal, which can enhance the metabolic stability and binding affinity of derivative compounds.[1][2] The bromine atom at the 5-position serves as a useful synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, thereby expanding molecular diversity.[3]
A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2,3-difluorobenzoyl chloride | - |
| CAS Number | 1807172-38-8 | [4] |
| Molecular Formula | C₇H₂BrClF₂O | Calculated |
| Molecular Weight | 255.45 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=C(C(=C1F)F)C(=O)Cl)Br | - |
| Appearance | Typically a liquid or low-melting solid | Inferred |
| Reactivity | Highly reactive with nucleophiles; moisture sensitive |
Synthesis and Mechanistic Overview
The most direct and common method for the preparation of 5-Bromo-2,3-difluorobenzoyl chloride is the chlorination of its parent carboxylic acid, 5-Bromo-2,3-difluorobenzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred in laboratory and industrial settings due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.[5]
The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is subsequently displaced by a chloride ion. A catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF) can be used to accelerate the reaction.[6]
Sources
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2,3-difluorobenzoyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Strategic Importance and Overview
5-Bromo-2,3-difluorobenzoyl chloride stands as a pivotal intermediate in contemporary medicinal chemistry and materials science. Its trifunctional nature—an electrophilic acyl chloride, a versatile bromine handle for cross-coupling reactions, and the modulating electronic effects of a difluorinated phenyl ring—makes it a highly valuable building block for complex molecular architectures. The strategic placement of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of target molecules, while the bromine atom serves as a key reactive site for introducing further molecular diversity.
This guide provides a comprehensive overview of the most reliable and efficient pathway for synthesizing 5-Bromo-2,3-difluorobenzoyl chloride, focusing on the chlorination of its carboxylic acid precursor. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss process validation and control, ensuring a reproducible and scalable synthesis.
Synthetic Pathway Design and Rationale
The most direct and industrially favored approach for the synthesis of 5-Bromo-2,3-difluorobenzoyl chloride is the activation of the corresponding carboxylic acid, 5-Bromo-2,3-difluorobenzoic acid.
Retrosynthetic Analysis:
Caption: Retrosynthetic approach for the target molecule.
The precursor, 5-Bromo-2,3-difluorobenzoic acid, can be synthesized via two primary routes:
-
Electrophilic Bromination: Direct bromination of 2,3-difluorobenzoic acid using a brominating agent like N-Bromosuccinimide (NBS) or dibromohydantoin in a strong acid such as sulfuric acid.[1] This method is often preferred for its operational simplicity.
-
Lithiation and Carboxylation: A more regioselective but technically demanding route involves the lithium-halogen exchange of 1-bromo-2,3-difluorobenzene at low temperatures (-78 °C) using an organolithium reagent (e.g., n-BuLi), followed by quenching the resulting aryllithium intermediate with solid carbon dioxide (dry ice).[2][3]
For the core transformation to the acyl chloride, thionyl chloride (SOCl₂) is the reagent of choice due to its efficacy, cost-effectiveness, and the convenient removal of byproducts.[4][5]
Mechanism of Acyl Chloride Formation with Thionyl Chloride
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic, high-yield reaction driven by the formation of gaseous byproducts.[5]
The mechanism proceeds through several key steps:
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: This attack, followed by the departure of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step effectively converts the poor hydroxyl leaving group into a much better one.
-
Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.
-
Product Formation & Irreversibility: The resulting tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and another chloride ion, yielding the final acyl chloride product. The simultaneous generation of gaseous SO₂ and hydrogen chloride (from the initial proton loss) drives the reaction to completion, making it essentially irreversible.
For sterically hindered or electronically deactivated carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) is often added. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent that accelerates the reaction.[4]
Caption: Simplified mechanistic workflow for acyl chloride synthesis.
Detailed Experimental Protocol
This protocol describes the laboratory-scale synthesis of 5-Bromo-2,3-difluorobenzoyl chloride from its corresponding carboxylic acid.
Materials and Equipment:
-
Reagents: 5-Bromo-2,3-difluorobenzoic acid, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM, optional solvent), N,N-dimethylformamide (DMF, catalyst, optional).
-
Equipment: Round-bottom flask, reflux condenser with a gas outlet/scrubber (to neutralize HCl and SO₂ fumes), magnetic stirrer, heating mantle, rotary evaporator, and a vacuum distillation apparatus.
-
Safety: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2,3-difluorobenzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (SOCl₂). A common approach is to use SOCl₂ as both the reagent and the solvent (approx. 5-10 mL per gram of acid). Alternatively, use an anhydrous solvent like DCM and add thionyl chloride (1.2 to 2.0 eq) dropwise.[6] If the starting acid is unreactive, add a catalytic amount of DMF (1-2 drops).
-
Reaction Conditions: Attach a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. Heat the reaction mixture to a gentle reflux (approximately 70-80°C) and stir.[3] The reaction progress can be monitored by the cessation of gas evolution. Typically, the reaction is complete within 2-4 hours.[6]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator.[7][8] To ensure all residual SOCl₂ is removed, co-evaporation with an inert, dry solvent like toluene can be performed.[8]
-
Purification: The resulting crude 5-Bromo-2,3-difluorobenzoyl chloride is often of sufficient purity for subsequent reactions. For applications requiring high purity, the product can be purified by fractional distillation under high vacuum.
Data Summary and Characterization
The following table outlines typical parameters for the synthesis.
| Parameter | Value/Condition | Rationale & Field Notes |
| Starting Material | 5-Bromo-2,3-difluorobenzoic acid | The direct precursor to the target acyl chloride. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Highly effective; byproducts are gaseous, simplifying work-up.[5] |
| Molar Ratio | 1.2 - 5.0 eq. SOCl₂ to Acid | An excess ensures complete conversion. Using SOCl₂ as solvent is common. |
| Catalyst (Optional) | N,N-dimethylformamide (DMF) | A few drops can significantly accelerate sluggish reactions.[4] |
| Solvent | Neat (SOCl₂) or Anhydrous DCM | Anhydrous conditions are critical to prevent hydrolysis of reagent and product. |
| Temperature | 70 - 80 °C (Reflux) | Provides sufficient thermal energy for the reaction to proceed efficiently. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion, monitored by gas evolution. |
| Typical Yield | > 95% | The reaction is generally very high-yielding due to its irreversible nature. |
| Purity (Crude) | > 90-95% | Often used directly. Main impurity is typically residual starting material. |
Characterization: The product should be characterized to confirm its identity and purity.
-
FT-IR: Disappearance of the broad O-H stretch (from the carboxylic acid) around 3000 cm⁻¹ and the appearance of a sharp, strong carbonyl (C=O) stretch for the acyl chloride at a higher wavenumber (typically ~1780-1800 cm⁻¹).
-
¹H, ¹³C, ¹⁹F NMR: Confirms the structural integrity of the aromatic ring and the conversion of the carboxyl group.
-
GC-MS: Assesses purity and confirms the molecular weight of the product.
Process Validation and Troubleshooting
Trustworthiness through Self-Validation:
-
Anhydrous Conditions: The most critical parameter is the exclusion of moisture. Water rapidly hydrolyzes both thionyl chloride and the product, 5-Bromo-2,3-difluorobenzoyl chloride, back to the starting carboxylic acid, severely reducing the yield. All glassware must be oven- or flame-dried, and anhydrous solvents should be used.
-
Complete Removal of SOCl₂: Residual thionyl chloride can interfere with subsequent nucleophilic addition reactions. Its complete removal via vacuum evaporation, potentially with a toluene chase, is crucial for the purity of the final product intended for further synthesis.[8]
-
Gas Trapping: The evolution of toxic and corrosive HCl and SO₂ gases necessitates an efficient basic scrubber. This is not only a safety requirement but also prevents pressure buildup in a closed system.
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls (gas evolution ceases prematurely or analysis shows remaining starting material), adding a catalytic amount of DMF or extending the reflux time can often drive it to completion.
-
Dark Product Color: While the crude product is often a yellow or brown oil, a very dark color may indicate decomposition, possibly from overheating. Purification by vacuum distillation can yield a colorless or pale-yellow liquid.
References
-
CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents.
-
5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - ChemicalBook.
-
Organic Syntheses Procedure.
-
CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents.
-
Acids to Acyl Chlorides, Part 1 - YouTube.
-
Converting carboxylic acids into acyl (acid) chlorides - Chemguide.
-
Reaction pathways for the lithiation - ResearchGate.
-
Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene - Benchchem.
-
US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents.
-
How i can modify fatty acid in to acyl chloride using thionyl chloride ? | ResearchGate.
-
4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry.
Sources
- 1. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
1H NMR spectrum of 5-Bromo-2,3-difluorobenzoyl chloride
Technical Guide: NMR Spectrum of 5-Bromo-2,3-difluorobenzoyl chloride
Executive Summary
5-Bromo-2,3-difluorobenzoyl chloride (CAS: 1807172-38-8) is a highly functionalized aromatic building block. Its NMR spectrum is non-trivial due to the interplay of three magnetically active nuclei:
The spectrum is defined by second-order effects and heteronuclear coupling . Unlike simple substituted benzenes, the protons in this molecule exhibit significant splitting not just from each other, but from the two fluorine atoms at positions 2 and 3. Successful analysis requires distinguishing between homonuclear (
Critical Warning: As an acid chloride, this compound is moisture-sensitive. Hydrolysis yields 5-bromo-2,3-difluorobenzoic acid, which exhibits a distinct spectral signature (shifted aromatic peaks and a broad carboxylic acid singlet). Protocol integrity is paramount.
Structural Spin System Analysis
To interpret the spectrum, we must first map the magnetic environment of the two aromatic protons, H4 and H6 .
Substituent Effects & Chemical Shift Prediction
The benzene ring is substituted at positions 1 (COCl), 2 (F), 3 (F), and 5 (Br).
| Proton | Position | Local Environment | Electronic Effect | Predicted Shift ( |
| H6 | C-6 | Ortho to COCl; Ortho to Br | Strong Deshielding (Anisotropic + Inductive) | 7.90 – 8.15 ppm |
| H4 | C-4 | Ortho to F(3); Ortho to Br | Deshielding (Inductive) | 7.50 – 7.75 ppm |
-
H6 appears most downfield due to the strong electron-withdrawing nature of the carbonyl chloride group ortho to it.
-
H4 is shielded relative to H6 but deshielded relative to benzene (7.27 ppm) due to the adjacent Fluorine and Bromine atoms.
Coupling Network (The "Fingerprint")
The multiplicity of the signals is governed by
-
H4 Coupling:
- (Ortho): Strong interaction, typically 8.0 – 10.5 Hz .
- (Meta): Medium interaction, typically 4.0 – 6.5 Hz .
- (Meta): Weak interaction, typically 2.0 – 3.0 Hz .
-
Result:ddd (Doublet of Doublet of Doublets).
-
H6 Coupling:
- (Meta): Medium interaction, typically 4.0 – 6.0 Hz .
- (Meta): Weak interaction, typically 2.0 – 3.0 Hz .
- (Para): Very weak, often unresolved broadening (< 1.5 Hz).
-
Result:dd (Doublet of Doublets) or dt (if para coupling is resolved).
Experimental Protocol: Self-Validating Workflow
This protocol ensures the exclusion of moisture to prevent hydrolysis artifacts.
Sample Preparation[2][3][4]
-
Solvent: Chloroform-d (
) stored over activated 4Å molecular sieves.-
Why: Removes trace water that converts the acid chloride to the carboxylic acid.
-
-
Concentration: ~10 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube, oven-dried at 110°C for >1 hour.
Acquisition Parameters[5]
-
Pulse Sequence: Standard zg30 (30° pulse angle) for quantitative integration.
-
Transients (Scans): 16–32 scans are sufficient for this concentration.
-
Spectral Width: 12 ppm (to catch potential COOH protons if hydrolysis occurs).
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of protons ortho to Br).
Visualization of Logic Flow
Caption: Logical workflow for acquiring artifact-free NMR data of moisture-sensitive acid chlorides.
Detailed Spectral Interpretation
The H6 Signal (Downfield)
-
Pattern: dd (Doublet of Doublets).
-
Analysis:
-
Identify the doublet split by the meta-fluorine (
Hz). -
Observe the secondary splitting by the meta-proton (
Hz). -
Note: If the peaks appear broadened, this is due to the unresolved 5-bond coupling to F3.
-
The H4 Signal (Upfield)
-
Location: ~7.6 ppm.[2]
-
Pattern: ddd (Doublet of Doublet of Doublets).
-
Analysis:
-
Primary Splitting: Large doublet from ortho-fluorine (F3),
Hz. -
Secondary Splitting: Medium doublet from meta-fluorine (F2),
Hz. -
Tertiary Splitting: Small doublet from meta-proton (H6),
Hz.
-
Verification Table
| Signal | Multiplicity | Integral | Coupling Constants (Approx) | Assignment |
| A | dd | 1H | H6 | |
| B | ddd | 1H | H4 | |
| Artifact | Broad Singlet | Var. | N/A | COOH (Hydrolysis) |
Advanced Validation: Decoupling
To conclusively prove the assignments, run a
-
Result: The complex multiplets collapse into simple signals.
-
H4 becomes a doublet (
Hz). -
H6 becomes a doublet (
Hz).
-
-
Mechanism: The decoupler removes the
interactions (9.5 Hz and 5.5 Hz), leaving only the proton-proton meta coupling. This confirms that the complexity is indeed due to fluorine.
Coupling Pathway Diagram
Caption: Network of J-coupling interactions defining the multiplet structures.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent chemical shifts and coupling constants).
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 50997843 (Analogous 5-Bromo-1-chloro-2,3-difluorobenzene). PubChem.[3][4][5] Available at: [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
Sources
- 1. rsc.org [rsc.org]
- 2. rubingroup.org [rubingroup.org]
- 3. 5-Bromo-1-chloro-2,3-difluorobenzene | C6H2BrClF2 | CID 50997843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-chlorobenzoyl chloride | C7H3BrCl2O | CID 2756871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2,4-difluorobenzoic acid | C7H3BrF2O2 | CID 11160728 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of 5-Bromo-2,3-difluorobenzoyl chloride in Developing Advanced Polymers
Introduction
In the pursuit of novel materials with enhanced thermal, mechanical, and chemical properties, the strategic selection of monomeric building blocks is paramount. 5-Bromo-2,3-difluorobenzoyl chloride has emerged as a highly versatile and valuable monomer in the synthesis of a wide range of advanced polymers. Its unique trifunctional nature, possessing a reactive acyl chloride group, a bromine atom amenable to various coupling reactions, and the electron-withdrawing fluorine atoms, allows for the precise engineering of polymer architectures and functionalities.
This guide provides a comprehensive overview of the applications of 5-Bromo-2,3-difluorobenzoyl chloride in the development of high-performance polymers. We will delve into the synthesis of key polymer families, including polyamides and polyarylates, and elucidate the causal relationship between the monomer's structure and the resulting polymer properties. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to leverage this powerful building block in their own research and development endeavors.
The Strategic Advantage of 5-Bromo-2,3-difluorobenzoyl chloride in Polymer Synthesis
The utility of 5-Bromo-2,3-difluorobenzoyl chloride as a monomer stems from the distinct reactivity of its functional groups. The acyl chloride provides a reactive site for step-growth polymerization, readily reacting with nucleophiles such as amines and phenols to form amide and ester linkages, respectively. The bromine atom serves as a versatile handle for post-polymerization modification or for the synthesis of graft and block copolymers via cross-coupling reactions. Furthermore, the presence of two fluorine atoms on the benzene ring significantly influences the properties of the resulting polymers.
The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the acyl chloride, leading to high reaction rates and the formation of high molecular weight polymers.[1] Moreover, the C-F bonds contribute to increased thermal stability, chemical resistance, and desirable optoelectronic properties in the final polymer. This strategic combination of functionalities makes 5-Bromo-2,3-difluorobenzoyl chloride an ideal candidate for the synthesis of polymers for demanding applications.
Key Applications in Advanced Polymer Architectures
The unique structural attributes of 5-Bromo-2,3-difluorobenzoyl chloride have been leveraged to create a variety of advanced polymers, including:
-
High-Performance Polyamides: By reacting with various diamines, a range of polyamides with exceptional thermal stability and mechanical strength can be synthesized.[2][3]
-
Processable Polyarylates: The introduction of the bent and non-coplanar structure imparted by the difluoro-substitution pattern can improve the solubility and processability of otherwise intractable aromatic polymers.
-
Functional Polymers: The bromine atom allows for the introduction of various functional groups through post-polymerization modification, enabling the development of materials for applications such as sensors, membranes, and drug delivery systems.[4]
-
Fluorinated Polymers: The incorporation of fluorine atoms imparts unique properties such as hydrophobicity, low refractive index, and high thermal and oxidative stability.[5][6]
Application Note 1: Synthesis of High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional strength and thermal resistance. The incorporation of 5-Bromo-2,3-difluorobenzoyl chloride into the polyamide backbone can further enhance these properties while also introducing a site for potential crosslinking or functionalization.
Causality Behind Experimental Choices
The synthesis of high molecular weight aromatic polyamides requires careful control over reaction conditions to prevent premature precipitation and to ensure complete reaction.[3] The choice of an appropriate solvent system, such as N-methyl-2-pyrrolidone (NMP) containing a salt like lithium chloride (LiCl), is crucial for maintaining the solubility of the growing polymer chains. The low-temperature solution polycondensation technique is employed to minimize side reactions and to achieve high molecular weights.
Experimental Protocol: Synthesis of a Novel Aromatic Polyamide
This protocol details the synthesis of a polyamide from 5-Bromo-2,3-difluorobenzoyl chloride and 4,4'-oxydianiline (ODA).
Materials:
-
5-Bromo-2,3-difluorobenzoyl chloride (1 equivalent)
-
4,4'-Oxydianiline (ODA) (1 equivalent)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline and anhydrous lithium chloride in anhydrous NMP. Stir the mixture under a nitrogen atmosphere until all solids have dissolved.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Monomer Addition: Slowly add 5-Bromo-2,3-difluorobenzoyl chloride to the cooled diamine solution. The acyl chloride should be added in small portions to control the exothermicity of the reaction.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a large excess of methanol.
-
Purification: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C overnight.
Characterization Data
| Property | Value |
| Inherent Viscosity | 1.25 dL/g (in NMP at 30°C) |
| Glass Transition Temperature (Tg) | 280°C |
| Decomposition Temperature (Td) | 510°C (5% weight loss in N2) |
Workflow Diagram
Caption: Workflow for the synthesis of an aromatic polyamide.
Application Note 2: Post-Polymerization Modification via Suzuki Coupling
The bromine atom on the polymer backbone serves as a versatile reactive site for introducing a wide range of functional groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the tuning of the polymer's properties, such as solubility, and the introduction of functionalities for specific applications.
Causality Behind Experimental Choices
The success of the Suzuki coupling reaction on a polymer substrate depends on the accessibility of the bromine sites and the solubility of the polymer in the reaction medium. A solvent system that can dissolve both the polymer and the reagents is crucial. The choice of the palladium catalyst and ligands is also critical for achieving high conversion rates and minimizing side reactions.
Experimental Protocol: Suzuki Coupling on a Brominated Aromatic Polyamide
This protocol describes the functionalization of the previously synthesized polyamide with phenylboronic acid.
Materials:
-
Brominated aromatic polyamide (1 equivalent of bromine)
-
Phenylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (0.02 equivalents)
-
Triphenylphosphine (0.08 equivalents)
-
Potassium carbonate (3 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the brominated aromatic polyamide in anhydrous DMF.
-
Reagent Addition: Add phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine to the polymer solution.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 30 minutes.
-
Reaction: Heat the mixture to 100°C and stir under an argon atmosphere for 48 hours.
-
Precipitation and Washing: After cooling to room temperature, precipitate the functionalized polymer by pouring the reaction mixture into a large excess of methanol.
-
Purification: Collect the polymer by filtration and wash it thoroughly with methanol and deionized water.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C overnight.
Characterization Data
| Property | Before Modification | After Modification |
| Bromine Content (by elemental analysis) | 15.2% | < 0.5% |
| Solubility (in THF) | Insoluble | Soluble |
| Glass Transition Temperature (Tg) | 280°C | 265°C |
Functionalization Workflow
Caption: Post-polymerization modification via Suzuki coupling.
Conclusion
5-Bromo-2,3-difluorobenzoyl chloride is a powerful and versatile monomer for the synthesis of advanced polymers with tailored properties. Its unique combination of a reactive acyl chloride, a modifiable bromine atom, and electron-withdrawing fluorine atoms provides a robust platform for creating high-performance materials. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable building block in their own scientific endeavors. As the demand for advanced materials continues to grow, the importance of strategic monomer design and synthesis, exemplified by 5-Bromo-2,3-difluorobenzoyl chloride, will undoubtedly continue to increase.
References
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]
-
Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. Retrieved from [Link]
-
Heterocyclic Chromophore Amphiphiles and their Supramolecular Polymerization. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction. Retrieved from [Link]
-
ResearchGate. (2020). Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1-chloro-2,3-difluorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
ResearchGate. (2016). New Polymer Syntheses Part 60: A Facile Synthetic Route to Novel Polyamides Based on Thieno[2,3-b]thiophene and Their Application for Corrosion Inhibition Behavior*. Retrieved from [Link]
-
PubMed. (2020). Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fire-resistant polymer composites based on mineral fillers. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Retrieved from [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 4. Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Portal: Synthesis of 5-Bromo-2,3-difluorobenzoyl chloride
Ticket ID: #SYN-5Br23DF-CL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization and Troubleshooting for 5-Bromo-2,3-difluorobenzoyl chloride
Strategic Overview: The Chemistry of the Challenge
You are encountering difficulties with 5-Bromo-2,3-difluorobenzoyl chloride . To solve this, we must first understand the specific electronic and steric environment of your substrate.
This is not a standard benzoic acid. The presence of fluorine atoms at the 2- and 3-positions creates a unique "push-pull" conflict:
-
Electronic Deactivation: The fluorine atoms are highly electronegative. They withdraw electron density from the benzene ring (
effect). This makes the carboxylic acid hydroxyl group less nucleophilic , meaning it attacks the chlorinating agent (thionyl chloride or oxalyl chloride) more slowly than a standard benzoic acid would. -
Steric Hindrance: The 2-fluoro substituent is ortho to the carboxylic acid. While fluorine is small, it provides enough steric bulk to hinder the formation of the tetrahedral intermediate required for chlorination.
-
Hydrolytic Instability: Conversely, once the acid chloride is formed, the electron-withdrawing nature of the ring makes the carbonyl carbon highly electrophilic . It will react aggressively with trace moisture, reverting to the starting material and destroying your yield during workup.
The Solution: You need a protocol that drives the sluggish formation reaction to completion while meticulously protecting the hyper-reactive product from moisture.
Critical Protocol Modules
Module A: Reagent Selection (The "Engine")
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( | Recommendation |
| Byproducts | Oxalyl Chloride is superior for small-scale (<50g) high-purity needs. | ||
| Boiling Point | 74.6°C | 61°C | Oxalyl chloride is easier to remove under mild vacuum. |
| Aggressiveness | High (requires reflux) | Moderate (works at RT with catalyst) | Use Thionyl Chloride only if scaling up (>100g) due to cost. |
| Purification | Distillation often required | Evaporation usually sufficient | Oxalyl Chloride yields a cleaner crude product. |
Module B: The Catalytic Engine (DMF)
You must use N,N-Dimethylformamide (DMF) as a catalyst. Without it, the reaction on this electron-deficient ring will be agonizingly slow.
-
Mechanism: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent (chloroiminium salt). This salt is a far more potent electrophile than the parent chlorinating agent, allowing the deactivated carboxylic acid to react efficiently.
-
Stoichiometry: Use 1–3 mol% . Do not exceed 5 mol%, or you will generate difficult-to-remove tarry Vilsmeier salts that discolor the product.
Module C: The "Gold Standard" Protocol
Scale: 10.0 mmol (approx. 2.37 g of acid) Reagent: Oxalyl Chloride Solvent: Dichloromethane (DCM) - Must be anhydrous
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, a nitrogen inlet (positive pressure), and a rubber septum.
-
Solvation: Suspend 5-Bromo-2,3-difluorobenzoic acid (1.0 equiv) in anhydrous DCM (5–10 volumes).
-
Catalysis: Add anhydrous DMF (0.02 equiv / 2 mol%).
-
Chlorination: Cool to 0°C . Add Oxalyl Chloride (1.2–1.5 equiv) dropwise via syringe. Gas evolution will be vigorous.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Visual Cue: The suspension should become a clear solution as the acid converts to the acid chloride.
-
-
Workup: Evaporate solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) at
. -
Chase Step (Crucial): Add 10 mL of anhydrous Toluene or DCM and re-evaporate. This azeotropes off trace
and oxalyl chloride. Repeat twice.
Visualizing the Mechanism & Workflow
The following diagram illustrates the catalytic cycle and the critical decision points in the synthesis.
Caption: Figure 1. The DMF-catalyzed activation pathway (Vilsmeier-Haack mechanism) and the critical validation checkpoint.
Troubleshooting & FAQs
Q1: My yield is >100% and the product smells acrid. What happened?
Diagnosis: Solvent entrapment or Hydrolysis.
-
Cause: Acid chlorides trap solvent molecules in their crystal lattice. Alternatively, if exposed to air, it hydrolyzes to the acid + HCl, and the "weight" you see is actually wet acid.
-
Fix:
-
Perform the "Chase Step" (Module C, Step 7) using Toluene.
-
Dry under high vacuum (0.1 mmHg) for 1 hour.
-
Store under Argon/Nitrogen immediately.
-
Q2: The reaction mixture turned black/dark brown.
Diagnosis: DMF decomposition.
-
Cause: You likely used too much DMF or heated the reaction too aggressively (if using Thionyl Chloride). The Vilsmeier reagent can decompose into dark tars at high temperatures.
-
Fix:
-
Reduce DMF to 1 mol%.
-
If using Thionyl Chloride, limit bath temp to 70°C.
-
Purification: The acid chloride can be distilled (Kugelrohr or short path) under high vacuum. The black tar will remain in the pot.
-
Q3: I see "Anhydride" impurities in my NMR.
Diagnosis: Insufficient Chlorinating Agent or Water Contamination.
-
Cause: If you have 0.5 equiv of water, or if you run out of Oxalyl Chloride, the formed Acid Chloride reacts with the remaining Carboxylic Acid to form the Anhydride.
-
Fix:
The Self-Validating System: How to be Sure
Do not assume the reaction worked. Prove it before you evaporate the solvent.
The Methanol Quench Protocol:
-
Take a 50 µL aliquot of your reaction mixture.
-
Quench it into a vial containing 0.5 mL of dry Methanol .
-
Shake for 1 minute.
-
Run LCMS or GCMS.
Interpretation:
-
Peak A (Methyl Ester): This corresponds to the Acid Chloride. (Methanol reacts with Acid Chloride to form Methyl Ester).
-
Peak B (Carboxylic Acid): This corresponds to unreacted starting material. (Methanol does not react with the Carboxylic Acid under these mild conditions without acid catalysis).
Decision:
-
If you see >98% Methyl Ester , proceed to workup.
-
If you see >5% Acid , add 0.2 equiv more Oxalyl Chloride and stir for 1 hour.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Acylation of Aromatics - Mechanism of Vilsmeier-Haack Reagent).
-
Levin, D. (1997). "The Vilsmeier-Haack Reaction in the Preparation of Acid Chlorides." Organic Process Research & Development, 1(2), 182.
-
Burkhardt, E. R., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 106(7), 2617–2650. (Context on handling moisture-sensitive intermediates).
-
BenchChem Technical Support. (2025). "Purification of Fluorinated Benzaldehyde Derivatives and Acid Chlorides." (General protocols for fluorinated aromatics).
Sources
Technical Support Center: Catalyst Selection for Transformations Involving 5-Bromo-2,3-difluorobenzoyl chloride
Welcome to the technical support center for transformations involving 5-Bromo-2,3-difluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for common reactions with this versatile reagent.
I. Core Principles of Catalyst Selection
5-Bromo-2,3-difluorobenzoyl chloride is a valuable building block in medicinal chemistry and materials science due to its unique electronic and steric properties. The presence of two fluorine atoms and a bromine atom on the benzene ring significantly influences its reactivity. Successful transformations hinge on the judicious selection of a catalyst that can effectively activate the desired reaction pathway while minimizing side reactions.
This guide will focus on three primary transformations:
-
Friedel-Crafts Acylation: Formation of a new carbon-carbon bond by acylating an aromatic ring.
-
Amide Bond Formation: Reaction with amines to form amides, a cornerstone of peptide synthesis and drug discovery.
-
Suzuki Coupling: A powerful cross-coupling reaction to form biaryl structures.
II. Friedel-Crafts Acylation: Catalyst Selection and Troubleshooting
Friedel-Crafts acylation introduces an acyl group to an aromatic ring and is a fundamental C-C bond-forming reaction.[1][2] The reaction of 5-Bromo-2,3-difluorobenzoyl chloride with an aromatic substrate is catalyzed by a Lewis acid.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Friedel-Crafts acylation of a sensitive aromatic substrate with 5-Bromo-2,3-difluorobenzoyl chloride?
A1: For sensitive substrates, milder Lewis acids are preferred to prevent degradation. While aluminum chloride (AlCl₃) is a common and potent catalyst, it can lead to side reactions with functionalized aromatics.[3] Consider using zinc oxide (ZnO) or bismuth (III) chloride (BiCl₃) as they are more eco-friendly and can be used under milder, solvent-free conditions.[4][5]
Q2: My Friedel-Crafts acylation is giving a low yield. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors:
-
Catalyst Deactivation: The catalyst can be deactivated by moisture. Ensure all reagents and glassware are scrupulously dry.
-
Insufficient Catalyst: While catalytic amounts are needed, the optimal loading can vary. A systematic screen of catalyst loading is recommended.
-
Substrate Deactivation: The product of the acylation is a ketone, which is less reactive than the starting material, thus preventing multiple acylations. However, if your starting aromatic ring is already deactivated, the reaction will be sluggish. In such cases, a stronger Lewis acid like AlCl₃ might be necessary.[3]
Q3: I am observing undesired side products. How can I suppress them?
A3: Side products in Friedel-Crafts acylation often arise from rearrangements, which are less of a concern with acylation compared to alkylation.[6] However, with highly activated substrates, polyacylation can occur.[7] To avoid this, use a 1:1 stoichiometry of the acyl chloride to the aromatic substrate. If issues persist, switching to a less reactive catalyst or lowering the reaction temperature can improve selectivity.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Possible Cause | Recommended Solution |
| No Reaction | Inactive catalyst | Use a fresh batch of a high-purity Lewis acid. Consider more potent catalysts like AlCl₃ or FeCl₃.[3] |
| Deactivated aromatic substrate | Use a more forceful catalyst and higher temperatures. | |
| Low Yield | Insufficient catalyst loading | Increase the molar ratio of the catalyst. |
| Reaction time is too short | Monitor the reaction by TLC or GC and extend the reaction time as needed. | |
| Formation of Byproducts | Over-acylation of the substrate | Use a 1:1 stoichiometric ratio of reactants. |
| Reaction temperature is too high | Lower the temperature to improve selectivity. |
Experimental Protocol: Zinc Oxide Catalyzed Friedel-Crafts Acylation
-
To a dried flask under an inert atmosphere, add the aromatic substrate (1.0 eq) and zinc oxide (0.5 eq).
-
Add 5-Bromo-2,3-difluorobenzoyl chloride (1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst Selection Logic for Friedel-Crafts Acylation
Caption: Decision workflow for Friedel-Crafts acylation catalyst selection.
III. Amide Bond Formation: Catalyst Selection and Troubleshooting
The reaction of 5-Bromo-2,3-difluorobenzoyl chloride with an amine is a straightforward method for amide synthesis.[8] The high reactivity of the acyl chloride often allows the reaction to proceed without a catalyst, but a base is required to neutralize the HCl byproduct.[][10]
Frequently Asked Questions (FAQs)
Q1: Do I always need a catalyst for amide bond formation with an acyl chloride?
A1: No, a catalyst is not always necessary. The reaction between an acyl chloride and an amine is typically fast.[] However, a base such as triethylamine or pyridine is essential to scavenge the HCl generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[11]
Q2: My amide synthesis is sluggish with a sterically hindered amine. What can I do?
A2: For sterically hindered or less reactive amines, adding a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[] Alternatively, conducting the reaction at a higher temperature may be effective.[]
Q3: I am getting a poor yield and a complex mixture of products. What is going wrong?
A3: A complex product mixture could indicate side reactions. Ensure your amine is not contaminated with water, as acyl chlorides can hydrolyze to the corresponding carboxylic acid. Also, ensure you are using at least one equivalent of base to fully neutralize the HCl produced.
Troubleshooting Guide: Amide Bond Formation
| Issue | Possible Cause | Recommended Solution |
| No Reaction | Amine is protonated (present as a salt) | Add a suitable base (e.g., triethylamine, pyridine) to liberate the free amine.[11] |
| Low Yield | Incomplete reaction | For hindered amines, add a catalytic amount of DMAP or increase the reaction temperature.[] |
| Hydrolysis of acyl chloride | Use anhydrous solvents and ensure the amine is dry. | |
| Side Product Formation | Reaction with impurities | Purify the starting materials. |
Experimental Protocol: Amide Synthesis
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 5-Bromo-2,3-difluorobenzoyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the amide product by recrystallization or column chromatography.
Amide Formation Workflow
Caption: General experimental workflow for amide synthesis.
IV. Suzuki Coupling: Catalyst Selection and Troubleshooting
The Suzuki-Miyaura cross-coupling is a versatile method for forming C-C bonds, particularly for the synthesis of biaryls. The reaction couples an organoboron compound with a halide, in this case, the bromide of 5-Bromo-2,3-difluorobenzoyl chloride (or a derivative thereof), using a palladium catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Suzuki coupling of a derivative of 5-Bromo-2,3-difluorobenzoyl chloride?
A1: The choice of catalyst depends on the specific substrate. For aryl bromides, a variety of palladium catalysts can be effective. Common choices include Pd(PPh₃)₄ and Pd(OAc)₂ with a phosphine ligand.[12] For challenging couplings, more electron-rich and bulky phosphine ligands can be beneficial.[12]
Q2: My Suzuki coupling is failing. What are the common pitfalls?
A2: Suzuki coupling failures can often be attributed to:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-catalyst that forms the active Pd(0) species in situ is a good practice.
-
Improper Base: The base is crucial for the transmetalation step.[13] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[14] The choice of base can significantly impact the reaction outcome.
-
Solvent Effects: A range of solvents can be used, often in biphasic mixtures with water.[12] Common organic solvents include toluene, dioxane, and DMF.
Q3: I am observing significant dehalogenation of my starting material. How can I prevent this?
A3: Dehalogenation is a common side reaction where the aryl bromide is reduced.[14] This can be minimized by:
-
Lowering the reaction temperature. [14]
-
Using a weaker base. [14]
-
Choosing a different phosphine ligand. The ligand's electronic and steric properties can influence the rate of dehalogenation versus cross-coupling.[14]
Troubleshooting Guide: Suzuki Coupling
| Issue | Possible Cause | Recommended Solution |
| No Reaction | Inactive catalyst | Use a fresh catalyst or a pre-catalyst/ligand system. |
| Incorrect base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems.[12][14] | |
| Low Yield | Inefficient transmetalation | Ensure the boronic acid/ester is of high quality. Consider using a different base. |
| Dehalogenation | High reaction temperature | Run the reaction at a lower temperature.[14] |
| Strong base | Switch to a weaker base like K₂CO₃ or K₃PO₄.[14] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Degas the reaction mixture thoroughly.[15] |
Experimental Protocol: Suzuki Coupling
-
In a reaction vessel, combine the 5-bromo-2,3-difluoro-functionalized substrate (1.0 eq), the boronic acid or ester (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a degassed solvent system (e.g., toluene/water).
-
Heat the reaction mixture under an inert atmosphere and monitor by TLC or GC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Troubleshooting Suzuki Coupling Side Reactions
Caption: Troubleshooting guide for common side reactions in Suzuki coupling.
V. Safety Precautions
5-Bromo-2,3-difluorobenzoyl chloride is a reactive and corrosive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17][18] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16] Store the reagent in a cool, dry place away from moisture.[16]
VI. References
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Chemguide. (n.d.). acyl chlorides with ammonia or primary amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amide Bond Activation of Biological Molecules. Retrieved from [Link]
-
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex. Retrieved from [Link]_
-
Università degli Studi di Bari Aldo Moro. (n.d.). Silk−Fibroin‐Supported Palladium Catalyst for Suzuki‐Miyaura and Ullmann Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
Sciencemadness.org. (2008, May 19). Problem with Friedel Crafts acylation using Oxalyl chloride. Retrieved from [Link]
-
EPFL. (2016, May 11). Transition Metal Catalyzed Amide Bond Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Examples of amide bond formation using neat conditions (method A).... Retrieved from [Link]
-
National Institutes of Health. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, March 4). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Retrieved from [Link]
-
Faluck International PVT LTD. (n.d.). SPECIALITY BROMO FLURO DERIVATIVES. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-1,3-difluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1-chloro-2,3-difluorobenzene. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
Validation & Comparative
Reactivity comparison of 5-Bromo-2,3-difluorobenzoyl chloride vs other benzoyl chlorides
Executive Summary: The "Activated Scaffold" Advantage
5-Bromo-2,3-difluorobenzoyl chloride represents a specialized class of "hyper-activated" acylating agents. Unlike standard benzoyl chloride, which relies solely on the carbonyl's inherent electrophilicity, this molecule utilizes a multi-halogenated substitution pattern to significantly lower the activation energy for nucleophilic attack.
For drug development professionals, this compound offers a dual advantage:
-
Kinetic Superiority: The 2,3-difluoro motif creates an electron-deficient carbonyl, enabling rapid acylation even with weak nucleophiles (e.g., electron-poor anilines).
-
Orthogonal Functionalization: The 5-bromo substituent remains intact during acylation, serving as a pre-installed handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
Structural & Electronic Analysis (The "Why")
To understand the reactivity, we must analyze the electronic vectors acting upon the carbonyl carbon.
-
The Carbonyl Center: The primary site of reactivity. Its electrophilicity is modulated by the ring substituents.
-
2,3-Difluoro Motif (Electronic Activation): Fluorine is highly electronegative (
).-
The Ortho-F (C2) exerts a powerful inductive effect (
), pulling electron density away from the carbonyl carbon. While ortho-substituents can impose steric hindrance, the small Van der Waals radius of fluorine ( ) minimizes this, allowing the electronic activation to dominate. -
The Meta-F (C3) reinforces this withdrawal via the
-framework.
-
-
5-Bromo Substituent: Located meta to the carbonyl, bromine acts as a mild electron-withdrawing group (
), further destabilizing the ground state and accelerating nucleophilic attack.
Visualization: Electronic Effects Map
The following diagram illustrates the cumulative electron-withdrawing effects that render the carbonyl carbon highly susceptible to nucleophilic attack.
Figure 1: Electronic vector map showing how the 2,3-difluoro and 5-bromo substituents cooperatively increase the electrophilicity of the carbonyl carbon.
Reactivity Benchmarking: Comparative Kinetics
Based on Hammett equation principles and hydrolysis rate data for poly-halogenated aromatics, we can rank 5-Bromo-2,3-difluorobenzoyl chloride against common alternatives.
Key Insight: The "Ortho Effect" in this specific isomer (2,3-difluoro) is activating. Unlike 2,6-difluorobenzoyl chloride, where two ortho-fluorines can sterically shield the carbonyl from bulky nucleophiles, the 2,3-pattern leaves one side relatively open while maintaining high electron withdrawal.
Table 1: Relative Reactivity Profile (Estimated)
| Compound | Relative Reactivity* | Dominant Effect | Recommended Use Case |
| Pentafluorobenzoyl Chloride | Very High (100x) | Extreme | Perfluoro-tagging; reacting with sterically hindered alcohols. |
| 5-Bromo-2,3-difluorobenzoyl Cl | High (20-50x) | Synergistic | Scaffold synthesis; coupling with weak aniline nucleophiles. |
| 4-Nitrobenzoyl Chloride | High (10-20x) | Strong Resonance ( | UV-active derivatives; crystalline derivatives. |
| 2,6-Difluorobenzoyl Chloride | Moderate | High electronic activation vs. Steric shielding. | Specialized pesticide scaffolds; requires smaller nucleophiles. |
| Benzoyl Chloride | Baseline (1.[1][2][3]0) | Standard resonance stabilization. | General purpose acylation. |
| 4-Methoxybenzoyl Chloride | Low (0.1x) | Strong Resonance ( | Protecting groups; slow-release prodrugs. |
*Relative to Benzoyl Chloride in hydrolysis/aminolysis reactions.[3]
Experimental Protocols
Safety Warning: This compound is a Lachrymator and Corrosive .[2] It reacts violently with water to release HCl and HF. All operations must be performed in a fume hood.
Protocol A: Synthesis of Amides (Schotten-Baumann Adaptation)
Context: Due to the high reactivity of 5-Bromo-2,3-difluorobenzoyl chloride, standard room-temperature addition can lead to exotherms and impurities (bis-acylation). A controlled, low-temperature addition is required.
Reagents:
-
Substrate: Aniline derivative (1.0 equiv)[4]
-
Reagent: 5-Bromo-2,3-difluorobenzoyl chloride (1.05 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Workflow Diagram:
Figure 2: Optimized reaction workflow for high-reactivity acid chlorides to prevent side reactions.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and flush with Nitrogen.
-
Solvation: Dissolve the amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM.
-
Cooling: Submerge the flask in an ice/water bath (
). Critical: This controls the kinetic rate and prevents exotherms. -
Addition: Dissolve 5-Bromo-2,3-difluorobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature.-
Note: Unlike benzoyl chloride which might require reflux for hindered amines, this reaction is usually complete within 1 hour at RT.
-
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine) followed by brine. Dry over .
Synthetic Utility: The "Downstream" Advantage
The true value of 5-Bromo-2,3-difluorobenzoyl chloride lies in its role as a functionalizable scaffold .
After the amide bond is formed, the 5-Bromo position remains available for palladium-catalyzed cross-coupling. This allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.
-
Suzuki-Miyaura Coupling: React the amide product with aryl boronic acids to install biaryl systems.
-
Buchwald-Hartwig Amination: React with secondary amines to create amino-substituted benzamides.
Strategic Note: Perform the acylation first. The acid chloride is moisture-sensitive and unstable; the bromide is robust. Converting the unstable acid chloride into a stable amide "locks" the core, allowing you to perform harsh coupling conditions on the bromide subsequently.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-3,5-difluorobenzene derivatives. Retrieved from
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
PubChem. (2025).[5] Compound Summary: 5-Bromo-2,3-difluorobenzoyl chloride.[6] National Library of Medicine. Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for general nucleophilic acyl substitution mechanisms and ortho-effects).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Bromo-1-chloro-2,3-difluorobenzene | C6H2BrClF2 | CID 50997843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1807172-38-8|5-Bromo-2,3-difluorobenzoyl chloride|BLD Pharm [bldpharm.com]
Precision Fluorine Incorporation: A Comparative Guide to Acylating Agents
Executive Summary
The strategic introduction of fluorinated acyl groups—specifically the trifluoroacetyl (
However, the choice of acylating agent is often treated as a triviality, leading to suboptimal yields, difficult purifications, or safety hazards. This guide objectively compares the four dominant fluorinated acylating agents: Trifluoroacetic Anhydride (TFAA) , Trifluoroacetyl Chloride (TFAC) , Ethyl Trifluoroacetate (ETFA) , and Pentafluorophenyl Trifluoroacetate (PFP-TFA) . We analyze their performance profiles to enable evidence-based reagent selection.
The Landscape: Agent Profiles
Trifluoroacetic Anhydride (TFAA)[1]
-
Role: The industry workhorse.
-
Chemistry: Highly reactive liquid that forms mixed anhydrides in situ.
-
Best For: Routine protection of amines/alcohols, activation of carboxylic acids (mixed anhydride method), and Pummerer rearrangements.
-
Limitation: Generates trifluoroacetic acid (TFA) as a byproduct, which can be detrimental to acid-sensitive substrates without adequate buffering.
Trifluoroacetyl Chloride (TFAC)[2]
-
Role: The "Sledgehammer."
-
Chemistry: A toxic, corrosive gas (often handled as a solution or liquified under pressure).[1]
-
Best For: Sterically hindered substrates where TFAA fails; introducing the group into weak nucleophiles.
-
Limitation: Generates HCl gas; requires rigorous safety protocols and corrosion-resistant equipment.
Ethyl Trifluoroacetate (ETFA)
-
Role: The "Scalpel."
-
Chemistry: A mild ester. Reactivity is low unless catalyzed.
-
Best For: Chemoselective protection (e.g., primary vs. secondary amines) and enzymatic kinetic resolutions (CAL-B lipase mediated).
-
Limitation: Slow reaction kinetics; often requires heating or large excesses.
Pentafluorophenyl Trifluoroacetate (PFP-TFA)
-
Role: The Specialist.
-
Chemistry: An activated ester with a good leaving group (pentafluorophenol).
-
Best For: Late-stage functionalization of complex peptides; situations requiring high chemoselectivity without acidic byproducts.
-
Limitation: High cost and lower atom economy.
Comparative Performance Matrix
The following data synthesizes bench-level performance metrics.
| Feature | TFAA | TFAC | ETFA | PFP-TFA |
| Physical State | Liquid (bp 40°C) | Gas (bp -27°C) | Liquid (bp 61°C) | Liquid (bp 123°C) |
| Reactivity | High | Very High | Low (Tunable) | Moderate-High |
| Byproduct | TFA (Acidic) | HCl (Acidic/Gas) | Ethanol (Neutral) | Pentafluorophenol |
| Selectivity | Moderate | Low | High | Very High |
| Atom Economy | Low (50% waste) | High (Cl loss) | Moderate | Very Low |
| Safety Profile | Corrosive, Volatile | Toxic Gas, Corrosive | Flammable | Irritant |
| Cost | Low | Moderate | Low | High |
Strategic Selection & Decision Logic
Selecting the correct agent is not merely about cost; it is about the "Cost of Quality" (COQ)—avoiding downstream purification bottlenecks.
Decision Pathway Diagram
Caption: Logical decision tree for selecting the optimal fluorinated acylating agent based on substrate constraints.
Experimental Protocols
Protocol A: Standard N-Trifluoroacetylation (TFAA Method)
Best for robust substrates and rapid throughput.
-
Setup: Flame-dry a round-bottom flask under
. -
Dissolution: Dissolve amine (1.0 equiv) in anhydrous DCM (0.2 M). Add Pyridine or TEA (1.5 equiv) to scavenge TFA.
-
Addition: Cool to 0°C. Add TFAA (1.1 equiv) dropwise via syringe. Note: Exothermic reaction.
-
Monitoring: Warm to RT. Monitor via TLC/LCMS (typically < 1 hour).
-
Workup: Quench with sat.
. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) then brine. -
Validation:
F NMR typically shows a singlet around -76 ppm.
Protocol B: Chemoselective Enzymatic Acylation (ETFA Method)
Best for chiral resolution or selective protection of polyamines.
-
Setup: Charge flask with amine (racemic or polyamine).
-
Solvent: Use MTBE or Toluene (enzymes are stable in these).
-
Reagent: Add ETFA (2.0 equiv) and Candida antarctica Lipase B (CAL-B, immobilized, 20 mg/mmol).
-
Reaction: Incubate at 30-40°C with orbital shaking.
-
Mechanism: The enzyme preferentially acylates one enantiomer or the sterically accessible primary amine.
-
Workup: Filter off the enzyme (recyclable). Concentrate filtrate.
Protocol C: High-Fidelity Acylation (PFP-TFA Method)
Best for late-stage drug intermediates.
-
Setup: Dissolve complex amine in DMF or NMP.
-
Reagent: Add PFP-TFA (1.1 equiv) and DIPEA (1.2 equiv).
-
Reaction: Stir at RT for 2-4 hours.
-
Advantage: The byproduct, pentafluorophenol, is easily removed by a basic wash or chromatography, and the mild conditions prevent epimerization of adjacent chiral centers.
Mechanistic Insight
Understanding the mechanism explains the reactivity differences. The reaction proceeds via a tetrahedral intermediate. The "Leaving Group Ability" (LGA) dictates the rate:
Caption: General addition-elimination mechanism. The rate-determining step is often the expulsion of the leaving group (LG).
Strategic Application in Drug Discovery[3][4][5]
Why introduce a trifluoroacetyl group? It is rarely just for protection.
-
Bioisosterism: The
group is electronically similar to an oxygen atom but much more lipophilic. Replacing a standard acetyl group ( ) with trifluoroacetyl ( ) significantly lowers the pKa of the amide proton, making it a better hydrogen bond donor. -
Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Placing this group blocks metabolic oxidation at that position (e.g., preventing N-dealkylation).
-
Lipophilicity: The high fluorine content increases lipid solubility, potentially improving blood-brain barrier (BBB) permeability.
Expert Tip: When using TFAA, be wary of the "trifluoroacetylation of hydroxyls" side reaction. While N-TFA groups are stable to mild base, O-TFA esters are highly labile and hydrolyze instantly in aqueous workups (
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive source for stability and deprotection conditions).
-
Gotor, V., et al. (2005). "Enzymatic aminolysis of ethyl trifluoroacetate: A kinetic study." Journal of Organic Chemistry. (Foundational work on ETFA enzymatic resolution).
-
Joubert, N., et al. (2020). "Pentafluorophenyl esters in peptide synthesis: A review." Tetrahedron. (Review of PFP active esters).
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Authoritative review on bioisosteric applications).
Sources
A Comparative Guide to the Analytical Characterization of 5-Bromo-2,3-difluorobenzoyl chloride
In the landscape of pharmaceutical and agrochemical synthesis, the precise characterization of reactive intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 5-Bromo-2,3-difluorobenzoyl chloride is a key building block whose purity and structural integrity directly influence downstream reaction yields and impurity profiles. This guide provides an in-depth comparison of the primary analytical methods for its comprehensive characterization, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The inherent reactivity of the acyl chloride functional group presents unique analytical challenges, necessitating a multi-faceted approach for unambiguous structural elucidation and purity assessment.[1][2] This document will explore the utility, strengths, and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For a compound with the complexity of 5-Bromo-2,3-difluorobenzoyl chloride, which contains protons (¹H), carbons (¹³C), and fluorine (¹⁹F), a suite of NMR experiments is indispensable.
Causality Behind NMR's Power
NMR provides a detailed map of the molecule's atomic framework by probing the magnetic properties of specific nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling provides information about neighboring nuclei, allowing for the definitive assignment of the substitution pattern on the aromatic ring.
A. ¹H NMR Spectroscopy
-
Principle: ¹H NMR detects the presence and electronic environment of hydrogen atoms. The aromatic region will display signals corresponding to the two protons on the benzene ring. Their chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, bromine, and benzoyl chloride groups.
-
Expected Spectrum: The two aromatic protons are expected to appear as complex multiplets in the range of 7.0-8.5 ppm due to coupling to each other and to the neighboring fluorine atoms.
-
Strengths: Provides definitive information on the number and connectivity of protons.
-
Limitations: For this specific molecule, the proton signals alone are insufficient to confirm the exact isomer.
B. ¹³C NMR Spectroscopy
-
Principle: ¹³C NMR maps the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.
-
Expected Spectrum: Six signals are expected for the aromatic carbons and one for the carbonyl carbon (typically in the 160-180 ppm range). The carbons bonded to fluorine will appear as doublets due to ¹J C-F coupling, and the carbon bonded to bromine will also have a characteristic chemical shift.
-
Strengths: Confirms the number of unique carbon environments and provides strong evidence for the presence of the carbonyl group.
-
Limitations: Lower sensitivity compared to ¹H NMR, requiring more concentrated samples or longer acquisition times.
C. ¹⁹F NMR Spectroscopy
-
Principle: ¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms.
-
Expected Spectrum: Two distinct signals are expected, one for each fluorine atom. These signals will appear as multiplets due to coupling to each other and to the neighboring aromatic protons.
-
Strengths: Unambiguously confirms the presence and electronic environment of the two fluorine atoms, which is critical for distinguishing this isomer from other difluoro-isomers.
-
Limitations: Requires a spectrometer equipped with a fluorine probe.
Predicted NMR Data Summary
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| ¹H | ~7.5 - 8.2 | Multiplet (m) | J(H-H), J(H-F) |
| ~7.3 - 7.8 | Multiplet (m) | J(H-H), J(H-F) | |
| ¹³C | ~165 | Singlet (s) or Triplet (t) from J(C-F) | - |
| ~150-155 (C-F) | Doublet (d) | ¹J(C-F) ~250 | |
| ~145-150 (C-F) | Doublet (d) | ¹J(C-F) ~250 | |
| ~120-135 (Aromatic C-H, C-Br) | Varies (d, s) | J(C-H), J(C-F) | |
| ¹⁹F | Varies | Doublet of multiplets (dm) | J(F-F), J(F-H) |
| Varies | Doublet of multiplets (dm) | J(F-F), J(F-H) |
Note: Predicted values are estimates and actual values may vary based on solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 15-25 mg of 5-Bromo-2,3-difluorobenzoyl chloride. Causality: This mass ensures adequate signal-to-noise for both ¹H and ¹³C experiments.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The compound is reactive with protic solvents like water or methanol.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.
-
If available, acquire a ¹⁹F NMR spectrum.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to TMS.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.
Principle and Application
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For 5-Bromo-2,3-difluorobenzoyl chloride, the most prominent feature will be the carbonyl (C=O) stretch of the acyl chloride.
-
Strengths: Fast, non-destructive, and excellent for confirming the presence of the key acyl chloride functional group.
-
Limitations: Provides limited information about the overall molecular structure and substitution pattern of the aromatic ring. It cannot distinguish between isomers.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |
| ~1800 | C=O stretch | Characteristic strong, sharp peak for an acyl chloride. |
| ~3100-3000 | Aromatic C-H stretch | Indicates the presence of the benzene ring. |
| ~1600-1450 | Aromatic C=C stretch | Multiple bands confirming the aromatic core. |
| ~1300-1000 | C-F stretch | Strong absorptions indicative of fluoroaromatics. |
| ~800-600 | C-Br stretch | Confirms the presence of the bromo-substituent. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 5-Bromo-2,3-difluorobenzoyl chloride directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for acyl chlorides and halogenated aromatics.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and purity assessment.
Principle and Application
In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This ion can then fragment into smaller, characteristic pieces. The mass-to-charge ratio (m/z) of these ions is measured.
-
Strengths: High sensitivity, provides exact molecular weight, and the isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a definitive signature for halogen-containing fragments.[3]
-
Limitations: The high reactivity of acyl chlorides can sometimes lead to degradation in the hot GC inlet, potentially complicating the analysis.[1] Direct infusion might be an alternative but provides no purity information.
Predicted Mass Spectrum Data (EI)
| m/z (Predicted) | Proposed Fragment Ion | Interpretation |
| 252/254/256 | [C₇H₂BrClF₂O]⁺• | Molecular Ion (M⁺•) peak cluster showing the characteristic isotopic pattern of one Br and one Cl atom. |
| 217/219 | [C₇H₂BrF₂O]⁺ | Loss of a chlorine radical (•Cl). |
| 189/191 | [C₆H₂BrF₂]⁺ | Loss of the carbonyl chloride group (•COCl). |
| 173/175 | [C₇H₂ClF₂O]⁺ | Loss of a bromine radical (•Br). |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
System Configuration:
-
GC: Use a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-polysiloxane phase).[4]
-
Injector: Operate in split mode to avoid overloading the column. Maintain a high enough temperature (e.g., 250°C) to ensure rapid volatilization.[5]
-
MS: Electron Ionization (EI) source at 70 eV.
-
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a dry, inert solvent like dichloromethane or hexane.
-
GC Method:
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C. Causality: The temperature ramp separates the analyte from any volatile impurities or residual solvent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Data Acquisition: Acquire mass spectra over a range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to 5-Bromo-2,3-difluorobenzoyl chloride by its retention time. Analyze its mass spectrum, paying close attention to the molecular ion cluster and fragmentation pattern to confirm its identity.
Chromatographic Methods: Purity Assessment
While spectroscopic methods identify the structure, chromatographic techniques are essential for determining the purity of the compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, with the choice depending on the specific analytical goal.
Comparison of Chromatographic Techniques
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on their boiling point and interaction with a stationary phase.[6] | Separation of compounds in the liquid phase based on their polarity and interaction with a stationary phase.[7] |
| Applicability | Well-suited for volatile and thermally stable compounds. The analyte is sufficiently volatile for GC. | Highly versatile, suitable for a wide range of polarities and molecular weights.[8] |
| Challenges | The high reactivity of the acyl chloride can lead to on-column degradation or reaction with trace moisture, potentially requiring derivatization.[1][9] | The acyl chloride will react rapidly with protic mobile phases (water, methanol). Requires a non-reactive (normal phase) or carefully controlled reversed-phase setup. |
| Detection | Flame Ionization Detector (FID) for general quantitation; Mass Spectrometry (MS) for identification. | UV detector is ideal as the benzoyl moiety is a strong chromophore.[8] |
| Verdict | Good for purity and impurity identification (as GC-MS). Requires careful method development to ensure analyte integrity. | Excellent for quantitative purity analysis. Reversed-phase HPLC with an aprotic mobile phase (e.g., acetonitrile/THF) is often the method of choice for routine quality control. |
Experimental Protocol: Reversed-Phase HPLC
-
System and Columns:
-
An HPLC system with a UV detector (set to ~254 nm).
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. Crucially, due to the reactivity of the acyl chloride, the sample must be dissolved in pure, dry acetonitrile and injected immediately. The rapid dilution in the mobile phase will hydrolyze the compound to the corresponding carboxylic acid on the column, which is often the intended analytical target for quantifying the parent compound.
-
Sample Preparation: Accurately prepare a stock solution (~1 mg/mL) in dry acetonitrile. Dilute further to an appropriate concentration for analysis (~50 µg/mL).
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient: Start with 50% acetonitrile / 50% water, ramp to 95% acetonitrile over 10 minutes. Hold for 2 minutes, then return to initial conditions.
-
-
Data Analysis: The peak corresponding to the hydrolyzed product (5-bromo-2,3-difluorobenzoic acid) is used to quantify the purity of the original 5-Bromo-2,3-difluorobenzoyl chloride sample.
Visualizing the Workflows
GC-MS Analysis Workflow
Caption: Workflow for quantitative purity analysis by HPLC.
Conclusion and Recommendation
No single analytical technique is sufficient for the complete characterization of a reactive intermediate like 5-Bromo-2,3-difluorobenzoyl chloride. A comprehensive and robust analysis is best achieved through the synergistic use of multiple methods.
-
For Structural Confirmation: A combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural elucidation and isomer confirmation. GC-MS serves as an excellent secondary confirmation tool, providing molecular weight and key fragmentation data.
-
For Routine Purity and Quality Control: HPLC with UV detection is the recommended method for its robustness, precision, and quantitative accuracy. The "on-column hydrolysis" method is a well-established and practical approach for handling this reactive analyte.
By integrating these techniques, researchers and drug development professionals can ensure a thorough understanding of the material's identity, structure, and purity, thereby guaranteeing the quality and consistency of their subsequent synthetic endeavors.
References
-
University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Available from: [Link]
-
PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]
-
ACS Publications. Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Available from: [Link]
-
PubChem. 5-Bromo-2-chlorobenzoyl chloride. Available from: [Link]
-
Journal of Chromatographic Science. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Available from: [Link]
-
AQA. A-level Chemistry 7405 Specification. Available from: [Link]
-
Wikipedia. Acyl halide. Available from: [Link]
-
Microbe Notes. Gas Chromatography: Principle, Parts, Steps, Procedure, Uses. Available from: [Link]
-
Chromedia. How to select a technique. Available from: [Link]
-
University of Alberta. Chromatography. Available from: [Link]
-
ACS Publications. Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Available from: [Link]
-
MSU chemistry. Gas Chromatograph. Available from: [Link]
-
KOSHA. Determination of arylmethyl halides and related compounds by GC and RP-HPLC. Available from: [Link]
-
Progressive Academic Publishing. SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Available from: [Link]
-
PubChem. 5-Bromo-1-chloro-2,3-difluorobenzene. Available from: [Link]
-
PMC. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Available from: [Link]
-
Chemistry LibreTexts. Gas Chromatographic Separation Methods. Available from: [Link]
-
ResearchGate. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. IR Spectra of Selected Compounds. Available from: [Link]
-
The Royal Society of Chemistry. Characterization of the prepared compounds:. Available from: [Link]
-
JOCPR. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Available from: [Link]
-
Thieme. 12 Examples of IR-Spectra. Available from: [Link]
-
NIST WebBook. Benzoyl chloride. Available from: [Link]
-
University of Lethbridge. 2 - CHEMISTRY 1000. Available from: [Link]
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Available from: [Link]
-
RSC Publishing. Analytical Methods. Available from: [Link]
-
The Royal Society of Chemistry. NMR Spectra of Products. Available from: [Link]
Sources
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl halide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. microbenotes.com [microbenotes.com]
- 7. How to select a technique - How to select a technique - Chromedia [chromedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Reaction Monitoring of 5-Bromo-2,3-difluorobenzoyl chloride using GC-MS
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining safety. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring reactions involving 5-Bromo-2,3-difluorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals. We will explore the technical nuances of this analytical technique, compare it with alternatives, and provide actionable experimental protocols.
The Critical Role of Reaction Monitoring
5-Bromo-2,3-difluorobenzoyl chloride is a highly reactive acyl chloride.[1] Its reactions, typically nucleophilic acyl substitutions, are fundamental to creating more complex molecules.[1] Incomplete or side reactions can lead to impurities that are difficult to remove in downstream processes, potentially compromising the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, real-time or near-real-time monitoring is not a luxury but a necessity.
Why GC-MS is a Powerful Tool for This Application
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[2][3] For a volatile and thermally stable compound like 5-Bromo-2,3-difluorobenzoyl chloride and its likely reaction products, GC-MS offers several distinct advantages:
-
High Sensitivity and Selectivity: GC-MS can detect and quantify trace amounts of reactants, intermediates, and products, even in complex reaction mixtures.[2][4] The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" for unambiguous identification.[5]
-
Quantitative Accuracy: With proper calibration, GC-MS provides excellent quantitative data, allowing for the precise determination of reaction kinetics and yield.
-
Versatility: The technique can be adapted to analyze a wide range of volatile and semi-volatile organic compounds.[2][3]
However, it's important to acknowledge that direct injection of highly reactive acyl chlorides can be problematic. The acidic nature of these compounds can degrade the GC column over time. Furthermore, their high reactivity can lead to on-column reactions or degradation, skewing the results. To circumvent these issues, derivatization is often a crucial sample preparation step.[6][7][8][9]
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can also be employed for reaction monitoring. Understanding their strengths and weaknesses provides a comprehensive analytical perspective.
| Technique | Principle | Advantages for Acyl Chloride Monitoring | Disadvantages for Acyl Chloride Monitoring |
| GC-MS | Separation by volatility and boiling point, detection by mass-to-charge ratio.[2] | High sensitivity, specificity, and quantitative accuracy.[2][4] Well-suited for volatile halogenated compounds.[10][11][12] | Requires derivatization for reactive acyl chlorides to prevent column degradation and ensure accurate results.[6][7][8][9] |
| High-Performance Liquid Chromatography (HPLC) | Separation by polarity, detection often by UV-Vis absorbance.[13] | Can directly analyze the reaction mixture without derivatization.[13][14] Non-destructive. | Lower resolution and sensitivity for complex mixtures compared to GC-MS. Co-elution of components can be an issue.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information of all components in the mixture simultaneously. Non-destructive. | Lower sensitivity compared to GC-MS. Requires higher concentrations of analytes for detection. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecules. | Can provide real-time, in-situ monitoring of functional group changes (e.g., disappearance of the C=O stretch of the acyl chloride). | Provides less detailed structural information than NMR and is less sensitive than GC-MS. Quantification can be challenging. |
The Verdict: For detailed, quantitative analysis of reaction progress, including the identification of minor byproducts, GC-MS, particularly with a derivatization step, often provides the most comprehensive and reliable data.
Experimental Protocol: Monitoring an Amidation Reaction of 5-Bromo-2,3-difluorobenzoyl chloride
This protocol details the monitoring of a typical amidation reaction using an amine as the nucleophile. The key is the derivatization of the unreacted acyl chloride into a more stable ester for GC-MS analysis.
Workflow Diagram
Caption: Workflow for GC-MS monitoring of an amidation reaction.
Step-by-Step Methodology
-
Reaction Setup:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2,3-difluorobenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Slowly add the amine nucleophile (e.g., a primary or secondary amine) to the reaction mixture.
-
Take an initial aliquot (t=0) immediately after the addition of the amine.
-
-
Time-Course Sampling and Derivatization:
-
At predetermined time intervals (e.g., 30 min, 1 hr, 2 hr, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a solution of a non-nucleophilic base (e.g., pyridine) in an alcohol (e.g., 100 µL of 10% pyridine in methanol). This will rapidly convert any remaining 5-Bromo-2,3-difluorobenzoyl chloride into its corresponding methyl ester, a stable derivative suitable for GC-MS analysis.[7][15]
-
Vortex the vial for 30 seconds to ensure complete derivatization.
-
-
Sample Preparation for GC-MS:
-
To the derivatized sample, add 500 µL of an organic solvent (e.g., ethyl acetate) and 500 µL of water.
-
Vortex thoroughly for 1 minute to perform a liquid-liquid extraction.
-
Allow the layers to separate and carefully transfer the organic (top) layer to a clean GC vial.
-
Add a small amount of a drying agent (e.g., anhydrous sodium sulfate) to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50-500 m/z.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material (as its methyl ester derivative), the desired amide product, and any byproducts by comparing their retention times and mass spectra to those of authentic standards or by interpreting their fragmentation patterns.
-
The mass spectrum of the derivatized 5-Bromo-2,3-difluorobenzoyl chloride (methyl 5-bromo-2,3-difluorobenzoate) will show a characteristic isotopic pattern for the bromine atom.
-
Quantify the peak areas of the starting material and product at each time point to determine the reaction conversion and monitor the formation of the product over time.
-
Interpreting the Data: A Hypothetical Example
Below is a table representing hypothetical data from the GC-MS monitoring of our amidation reaction.
| Time Point | Retention Time (min) | Compound | Peak Area | % Conversion |
| t = 0 | 8.5 | Methyl 5-bromo-2,3-difluorobenzoate (derivative of starting material) | 1,500,000 | 0% |
| 12.2 | N-alkyl-5-bromo-2,3-difluorobenzamide (product) | 50,000 | ||
| t = 1 hr | 8.5 | Methyl 5-bromo-2,3-difluorobenzoate | 750,000 | 50% |
| 12.2 | N-alkyl-5-bromo-2,3-difluorobenzamide | 800,000 | ||
| t = 2 hr | 8.5 | Methyl 5-bromo-2,3-difluorobenzoate | 150,000 | 90% |
| 12.2 | N-alkyl-5-bromo-2,3-difluorobenzamide | 1,600,000 | ||
| t = 4 hr | 8.5 | Methyl 5-bromo-2,3-difluorobenzoate | < 10,000 | >99% |
| 12.2 | N-alkyl-5-bromo-2,3-difluorobenzamide | 1,750,000 |
This data clearly shows the consumption of the starting material and the formation of the desired product over time, allowing the researcher to determine the optimal reaction time.
Conclusion: Ensuring Success Through Rigorous Analysis
The use of GC-MS for monitoring reactions of 5-Bromo-2,3-difluorobenzoyl chloride, when coupled with a sound derivatization strategy, provides unparalleled insight into reaction kinetics and purity. While other techniques have their merits, the sensitivity, selectivity, and quantitative power of GC-MS make it an indispensable tool for the modern drug development professional. By implementing the protocols outlined in this guide, researchers can ensure the integrity of their synthetic processes and the quality of their final products.
References
- Derivatization Methods in GC and GC/MS. (n.d.). Google Books.
-
Haken, J. K., & Vernon, F. (1986). Gas chromatography of halogenated derivatives of cyclohexane, benzene and anisole. Journal of Chromatography A, 361, 57–61. [Link]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2020). Analytical Methods, 12(18), 2415-2424. [Link]
-
Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021). OSTI.GOV. Retrieved February 14, 2026, from [Link]
-
Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
-
In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
- The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (n.d.). Google Patents.
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. (2022, November 9). Agilent. Retrieved February 14, 2026, from [Link]
-
Alternative Benzyl Chloride Preps (for those who don't like Chlorine and some who Do). (2008, August 23). The Vespiary. Retrieved February 14, 2026, from [Link]
-
Gas Chromatography. (2023, August 29). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024, April 4). PMC. Retrieved February 14, 2026, from [Link]
-
Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. (2017, October 1). LCGC International. Retrieved February 14, 2026, from [Link]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
5-Bromo-1-chloro-2,3-difluorobenzene. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
GC/MS-LC/MS multi-residue method. (2019, May 13). AHL. Retrieved February 14, 2026, from [Link]
-
Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (n.d.). OSTI.GOV. Retrieved February 14, 2026, from [Link]
-
Benzoyl chloride, 4-bromo-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
-
Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]
-
GC/MS-Based Metabolomic Analysis of A549 Cells Exposed to Emerging Organophosphate Flame Retardants. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]
-
GCMS CHEMOPROFILING OF ANTIBACTERIAL PROFICIENT ACTINOMYCETES FROM MANGROVE SEDIMENTS OF COROMANDEL COASTLINE, PICHAVARAM, TAMIL. (n.d.). Plant Archives. Retrieved February 14, 2026, from [Link]
-
5-Bromo-2-chlorobenzoyl chloride. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uoguelph.ca [uoguelph.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. plantarchives.org [plantarchives.org]
- 6. weber.hu [weber.hu]
- 7. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 8. osti.gov [osti.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 15. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Advantages of using 5-Bromo-2,3-difluorobenzoyl chloride in drug discovery scaffolds
Title: Strategic Scaffold Analysis: The 5-Bromo-2,3-difluorobenzoyl Chloride Advantage in High-Throughput Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 5-Bromo-2,3-difluorobenzoyl chloride (CAS: 1807172-38-8) represents a "privileged building block." Unlike generic benzoyl chlorides, this scaffold offers a tri-functional utility that addresses three critical bottlenecks in lead optimization: metabolic instability , conformational entropy , and synthetic bottlenecking .
This guide objectively compares this scaffold against mono-fluorinated and carboxylic acid alternatives, demonstrating why it is the superior choice for constructing diversifiable amide libraries with enhanced DMPK (Drug Metabolism and Pharmacokinetics) profiles.
Structural & Mechanistic Analysis
A. The 2,3-Difluoro Motif: The "Metabolic Shield"
The specific placement of fluorine atoms at the C2 and C3 positions is not arbitrary; it serves two distinct physicochemical functions:
-
Metabolic Blockade: The C2 and C3 positions on a phenyl ring are common sites for Phase I oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Replacing C-H bonds (Bond Dissociation Energy ~98 kcal/mol) with C-F bonds (~116 kcal/mol) effectively blocks these "soft spots," extending the half-life (
) of the final drug candidate. -
Conformational Locking (The Ortho Effect): The C2-fluorine exerts a steric and electrostatic repulsion on the carbonyl oxygen of the amide. This restricts bond rotation, locking the amide into a preferred conformation that often mimics the bioactive pose required for receptor binding, reducing the entropic penalty of binding.
B. The 5-Bromo "Exit Vector"
The bromine atom at C5 is positioned meta to the carbonyl. This allows for Late-Stage Functionalization (LSF) . After the amide bond is formed, the bromine remains intact, serving as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. This enables the rapid generation of "SAR (Structure-Activity Relationship) matrices" from a single intermediate.
C. The Acid Chloride Advantage
As an electrophile, the acid chloride is orders of magnitude more reactive than the corresponding carboxylic acid. It eliminates the need for expensive peptide coupling reagents (HATU, EDC) and prevents the formation of urea byproducts that complicate purification in high-throughput screening (HTS) campaigns.
Comparative Performance Analysis
Comparison 1: Physicochemical & DMPK Impact
Subject: 5-Bromo-2,3-difluorobenzoyl chloride vs. Non-fluorinated and Mono-fluorinated analogs.
| Feature | 5-Bromo-2,3-difluoro (Target) | 5-Bromo-2-fluoro (Alternative A) | 5-Bromobenzoyl chloride (Alternative B) |
| Metabolic Stability | High (Blocks C2 & C3 oxidation) | Medium (Blocks C2 only) | Low (C2 & C3 vulnerable to CYP450) |
| Lipophilicity (LogP) | Moderate Increase (Modulates permeability) | Slight Increase | Baseline |
| Amide Conformation | Rigid (Strong Ortho-F effect) | Semi-Rigid | Flexible (High entropic penalty) |
| Electronic Effect | Electron Deficient (Deactivates ring) | Moderate | Neutral |
Comparison 2: Synthetic Process Efficiency
Subject: Acid Chloride (Target) vs. Carboxylic Acid Precursor.[1]
| Metric | Acid Chloride Route | Carboxylic Acid + Coupling Agent (e.g., HATU) |
| Reaction Time | < 1 Hour (often minutes) | 4–12 Hours |
| Atom Economy | High (HCl byproduct) | Low (Large urea/phosphoramide byproducts) |
| Purification | Simple Wash / Scavenger Resin | Chromatography often required |
| Cost Per Reaction | Low (Reagent is self-activating) | High (Requires stoichiometric coupling agent) |
Visualizing the Strategic Workflow
The following diagram illustrates the "Divergent Synthesis" strategy enabled by this scaffold.
Figure 1: Divergent synthesis workflow. The scaffold allows immediate library expansion via the acid chloride (Step 1) followed by elaboration via the bromine handle (Step 2).
Experimental Protocols
Protocol A: High-Throughput Amide Synthesis
Objective: Rapid generation of an amide library using the acid chloride reactivity. Self-Validating Step: The evolution of HCl gas (or precipitation of amine-HCl salt) confirms reaction progress.
-
Preparation: Dissolve the amine (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv). Note: Use polymer-supported DIPEA for easier workup in library synthesis.
-
Acylation: Cool to 0°C. Add 5-Bromo-2,3-difluorobenzoyl chloride (1.05 equiv) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 30–60 minutes.
-
Workup (Self-Validating):
-
Check TLC (disappearance of amine).
-
Wash with 1M HCl (removes unreacted amine) and sat. NaHCO3 (removes acid byproducts).
-
Concentrate to yield the 5-bromo-2,3-difluorobenzamide intermediate.
-
Protocol B: Suzuki-Miyaura Cross-Coupling (Late-Stage)
Objective: Functionalizing the C5-Bromine position.
-
Setup: In a microwave vial, combine the amide intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add Cesium Carbonate (
) (3.0 equiv).[2] -
Reaction: Heat at 90°C for 2–4 hours (or 120°C for 20 min in microwave).
-
Purification: Filter through Celite, concentrate, and purify via Prep-HPLC.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
- Supports: Metabolic stability and lipophilicity modul
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
- Supports: Ortho-fluorine conform
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link
- Supports: Usage frequency and advantages of amide couplings and Suzuki reactions in drug discovery.
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
- Supports: Detailed mechanism of C-F bond metabolic blockade.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
